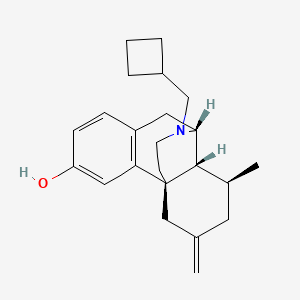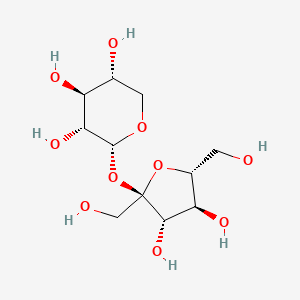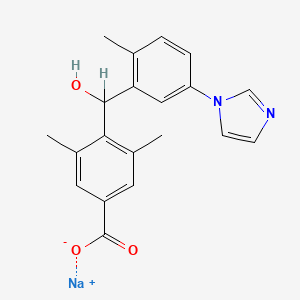
GSK189254A
Vue d'ensemble
Description
GSK 189254A is a complex organic compound known for its significant role in scientific research, particularly in the field of neuropharmacology. This compound is recognized for its interaction with histamine receptors, making it a valuable tool in studying various neurological and psychiatric disorders .
Applications De Recherche Scientifique
GSK 189254A is extensively used in scientific research due to its interaction with histamine H3 receptors. It has been employed in studies related to:
Neuropharmacology: Investigating the role of histamine in the central nervous system.
Psychiatric Disorders: Exploring potential treatments for conditions like schizophrenia and Tourette syndrome.
Drug Development: Serving as a lead compound for developing new therapeutic agents targeting histamine receptors.
Mécanisme D'action
Target of Action
GSK189254A, also known as GSK189254, is a novel, potent, and selective antagonist of the histamine H3 receptor . The histamine H3 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system by regulating the release of various neurotransmitters .
Mode of Action
This compound exhibits high affinity for both recombinant H3 receptors expressed in HEK-293-MSR-II cells and native H3 receptors expressed in the cerebral cortex of several species . By antagonizing the H3 receptor, this compound inhibits the receptor’s normal function, leading to increased release of neurotransmitters such as acetylcholine, noradrenaline, and dopamine .
Biochemical Pathways
The antagonism of the H3 receptor by this compound affects several biochemical pathways. Primarily, it increases the release of neurotransmitters in the brain, particularly in the anterior cingulate cortex and the dorsal hippocampus . This action can lead to various downstream effects, including enhanced cognitive function and altered sleep-wake cycles .
Result of Action
The antagonism of the H3 receptor by this compound leads to increased release of certain neurotransmitters, which has been shown to improve performance in various cognition paradigms, including passive avoidance, water maze, object recognition, and attentional set shift in rats . In mice, acute administration of this compound has been shown to alter the sleep-wake cycle and reduce narcoleptic episodes .
Méthodes De Préparation
The synthesis of GSK 189254A involves multiple steps, starting with the preparation of the core benzazepine structure. The cyclobutyl group is introduced through a series of cyclization reactions, followed by the attachment of the pyridinecarboxamide moiety. The final product is obtained through methylation of the nitrogen atom in the pyridine ring. Industrial production methods typically involve optimizing these steps to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically leads to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar compounds include other histamine H3 receptor antagonists such as thioperamide and clobenpropit. Compared to these, GSK 189254A is unique due to its higher selectivity and potency, making it a more effective tool in research and potential therapeutic applications .
Propriétés
IUPAC Name |
6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROHEWWOCPRMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005982 | |
| Record name | GSK 189254A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720690-73-3 | |
| Record name | 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=720690-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK 189254A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720690733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK 189254A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-189254A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4TX6CO53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of GSK189254?
A1: GSK189254 acts as a potent and selective antagonist of the histamine H3 receptor (H3R), a G-protein coupled receptor primarily found in the central nervous system (CNS). [, , , , ]
Q2: How does GSK189254's interaction with H3R affect neurotransmitter release?
A2: As an H3R antagonist, GSK189254 blocks the receptor's inhibitory effects on neurotransmitter release. This leads to increased release of histamine, acetylcholine, noradrenaline, and dopamine in various brain regions. [, , , , ]
Q3: Are the effects of GSK189254 on neurotransmitter release uniform across brain regions?
A3: Research suggests that GSK189254 exerts region-specific effects on histamine release. For instance, local administration into the tuberomammillary nucleus increases histamine release in the nucleus basalis magnocellularis and cortex but not in the striatum. []
Q4: What is the significance of GSK189254's regional specificity in the brain?
A4: This regional selectivity suggests that histaminergic neurons form distinct pathways with varying sensitivity to H3R antagonists, allowing for targeted modulation of neurotransmitter release in specific brain circuits. []
Q5: Does GSK189254 exhibit any inverse agonist activity at the H3R?
A5: Yes, GSK189254 displays inverse agonist activity in addition to its antagonist properties, as evidenced by its ability to reduce basal guanosine 5′-O-(3-[35S]thio)triphosphate binding at the human recombinant H3R. []
Q6: What is the molecular formula and weight of GSK189254?
A6: This information has not been explicitly stated in the provided abstracts. A full structural characterization, including spectroscopic data, would necessitate access to the full research articles or chemical databases.
Q7: Has GSK189254 demonstrated efficacy in preclinical models of cognitive disorders?
A7: Yes, GSK189254 shows promise in preclinical studies for improving cognitive function. It has shown efficacy in animal models of Alzheimer’s disease, enhancing cognitive performance in tasks such as passive avoidance, water maze, object recognition, and attentional set shifting. [, ]
Q8: What is the evidence for GSK189254's potential in treating neuropathic pain?
A8: Research indicates that GSK189254 can alleviate pain hypersensitivity in rodent models of neuropathic pain. Studies suggest this effect is mediated, at least in part, by the histamine H4 receptor (H4R), adding a layer of complexity to its mechanism of action. [, ]
Q9: What is the role of the locus coeruleus in GSK189254's analgesic effects?
A9: The locus coeruleus, a brainstem region involved in pain modulation, appears crucial for GSK189254's analgesic action. Lesioning this area abolishes the drug's ability to reduce spinal neuronal activity in neuropathic pain models. []
Q10: Has GSK189254 been evaluated in human clinical trials?
A10: While GSK189254 itself has not progressed to late-stage clinical trials, its development paved the way for other H3R antagonists that have been evaluated in humans for conditions like narcolepsy, attention-deficit hyperactivity disorder, and schizophrenia. []
Q11: What analytical techniques have been used to study GSK189254 in biological samples?
A12: Positron Emission Tomography (PET) imaging with the radiolabeled analog [11C]GSK189254 has been instrumental in studying the drug's brain penetration, receptor occupancy, and pharmacokinetics in preclinical models and humans. [, , , ]
Q12: Have any alternative radioligands for imaging H3R been explored?
A14: Yes, researchers have investigated other radiotracers, including [11C]AZ13153556 and [11C]MK-8278, as potential alternatives to [11C]GSK189254 for H3R imaging. [, ]
Q13: What are the advantages of using PET imaging to study GSK189254?
A15: PET imaging offers a non-invasive approach to quantify H3R availability in the living brain, providing insights into the drug's target engagement and distribution. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid](/img/structure/B1684234.png)
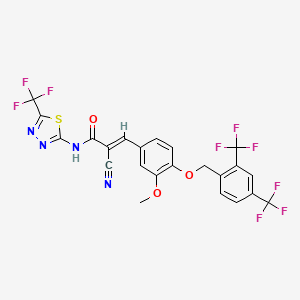
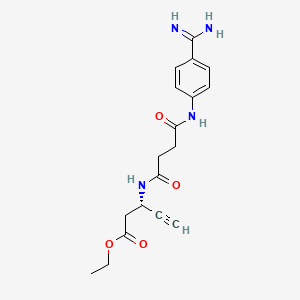
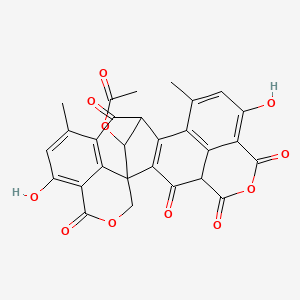
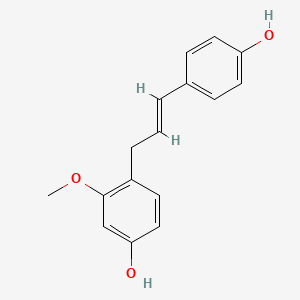
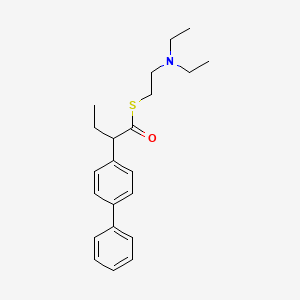

-lambda5](/img/structure/B1684246.png)
